molecular formula C18H15F3N2O3 B284889 ETHYL 4-{[(FURAN-2-YL)METHYL]AMINO}-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE

ETHYL 4-{[(FURAN-2-YL)METHYL]AMINO}-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE

Cat. No.: B284889
M. Wt: 364.3 g/mol
InChI Key: APGAOBLQAYDRAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 4-{[(FURAN-2-YL)METHYL]AMINO}-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a trifluoromethyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[(FURAN-2-YL)METHYL]AMINO}-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the quinoline core, followed by the introduction of the trifluoromethyl group and the furan ring. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{[(FURAN-2-YL)METHYL]AMINO}-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility.

Scientific Research Applications

ETHYL 4-{[(FURAN-2-YL)METHYL]AMINO}-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biology: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.

    Materials Science: The compound’s properties can be exploited in the development of advanced materials, such as organic semiconductors or fluorescent dyes.

    Industry: It may find applications in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 4-{[(FURAN-2-YL)METHYL]AMINO}-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or functional effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives with varying substituents, such as:

  • Ethyl 4-[(2-thienylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate
  • Ethyl 4-[(2-pyridylmethyl)amino]-8-(trifluoromethyl)quinoline-3-carboxylate

Uniqueness

ETHYL 4-{[(FURAN-2-YL)METHYL]AMINO}-8-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE is unique due to the presence of the furan ring and the trifluoromethyl group, which confer distinct chemical and biological properties. These features enhance its potential for specific applications, such as increased binding affinity to certain biological targets or improved stability in various environments.

Properties

Molecular Formula

C18H15F3N2O3

Molecular Weight

364.3 g/mol

IUPAC Name

ethyl 4-(furan-2-ylmethylamino)-8-(trifluoromethyl)quinoline-3-carboxylate

InChI

InChI=1S/C18H15F3N2O3/c1-2-25-17(24)13-10-23-16-12(6-3-7-14(16)18(19,20)21)15(13)22-9-11-5-4-8-26-11/h3-8,10H,2,9H2,1H3,(H,22,23)

InChI Key

APGAOBLQAYDRAY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CO3)C=CC=C2C(F)(F)F

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NCC3=CC=CO3)C=CC=C2C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.